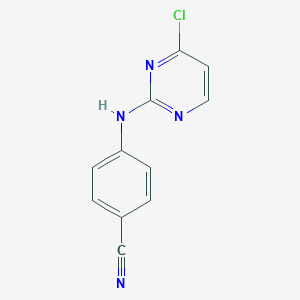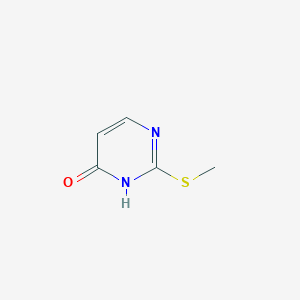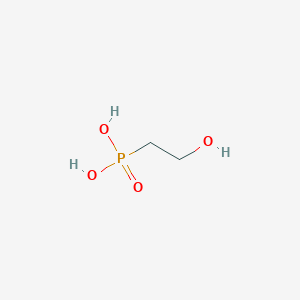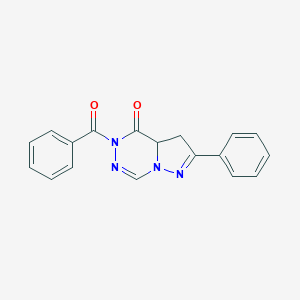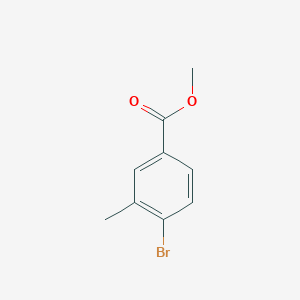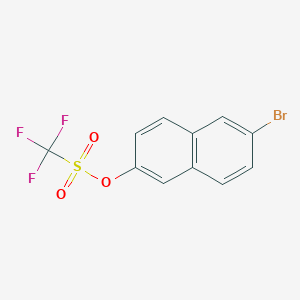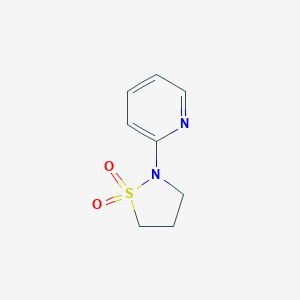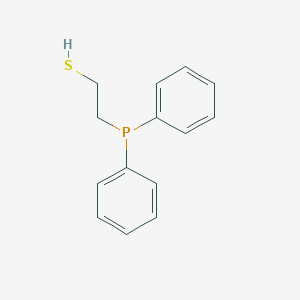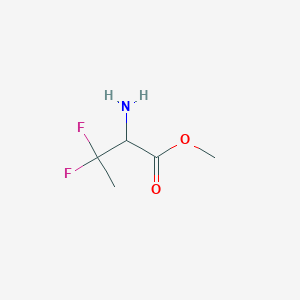
Methyl 2-amino-3,3-difluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3,3-difluorobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorinated amino acid derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3,3-difluorobutanoate is not well understood. However, it is believed to act as a competitive inhibitor of enzymes that utilize amino acids as substrates. It has been shown to inhibit the activity of various enzymes, including serine proteases and aminotransferases.
Biochemische Und Physiologische Effekte
Methyl 2-amino-3,3-difluorobutanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, it has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-amino-3,3-difluorobutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a useful building block for the synthesis of various fluorinated compounds. However, it has some limitations. It is relatively expensive compared to other amino acid derivatives. In addition, its mechanism of action is not well understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-amino-3,3-difluorobutanoate. One potential direction is the further optimization of the synthesis method to reduce the cost of production. Another direction is the investigation of its mechanism of action to identify potential targets for drug development. Additionally, the potential applications of Methyl 2-amino-3,3-difluorobutanoate in the treatment of various diseases, such as cancer and neurodegenerative diseases, should be further explored. Finally, the development of new methods for the synthesis of fluorinated peptides and proteins using Methyl 2-amino-3,3-difluorobutanoate as a building block is another potential future direction for research.
Synthesemethoden
Methyl 2-amino-3,3-difluorobutanoate has been synthesized using various methods. The most commonly used method involves the reaction of ethyl 2-amino-3,3-difluoropropionate with methyl iodide in the presence of a base. Another method involves the reaction of ethyl 2-amino-3,3-difluoropropionate with dimethyl sulfate in the presence of a base. These methods have been optimized to produce high yields of Methyl 2-amino-3,3-difluorobutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3,3-difluorobutanoate has potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various fluorinated compounds. It has also been used in the synthesis of fluorinated peptides and proteins. In addition, Methyl 2-amino-3,3-difluorobutanoate has been used as a probe for studying protein-ligand interactions using NMR spectroscopy.
Eigenschaften
CAS-Nummer |
140647-77-4 |
|---|---|
Produktname |
Methyl 2-amino-3,3-difluorobutanoate |
Molekularformel |
C5H9F2NO2 |
Molekulargewicht |
153.13 g/mol |
IUPAC-Name |
methyl 2-amino-3,3-difluorobutanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-5(6,7)3(8)4(9)10-2/h3H,8H2,1-2H3 |
InChI-Schlüssel |
XGBYRPAKIAUCHJ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)OC)N)(F)F |
Kanonische SMILES |
CC(C(C(=O)OC)N)(F)F |
Synonyme |
Butanoic acid, 2-amino-3,3-difluoro-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)
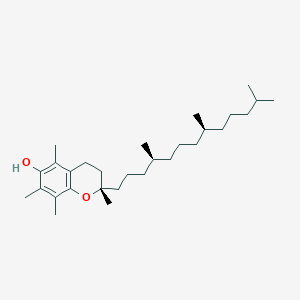
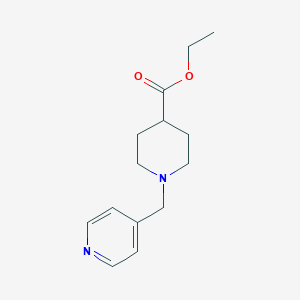
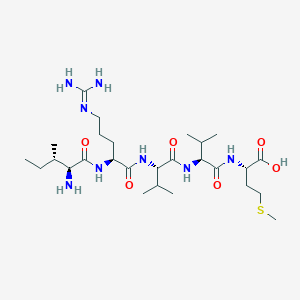
![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)
